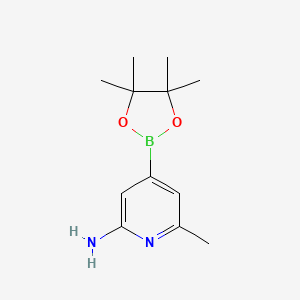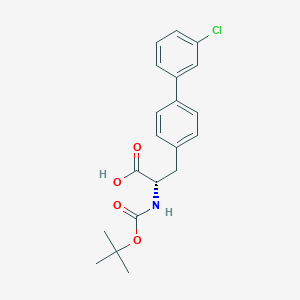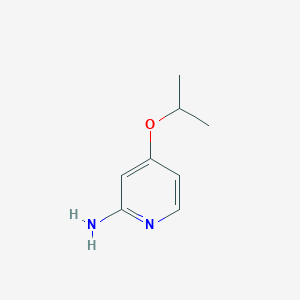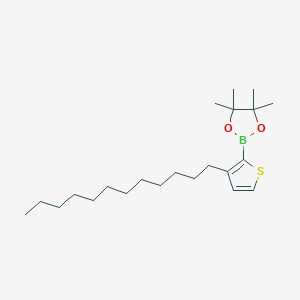
6,6-Dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been documented in the literature . For instance, a series of 1-(7,7-dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide derivatives has been synthesized and characterized using various spectral techniques . The reaction mixture was stirred for 4 hours at 25–30 °C .Aplicaciones Científicas De Investigación
Antifolate Activity and Antitumor Agents
A study by Gangjee et al. (1995) explored novel inhibitors of dihydrofolate reductase (DHFR) from Pneumocystis carinii and Toxoplasma gondii. The research designed and synthesized twenty 6-substituted 2,4-diaminotetrahydroquinazolines, including variations with 6,6-Dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine structures, which showed significant potency and selectivity against T. gondii DHFR. This study emphasizes the potential of these compounds as antitumor agents due to their inhibitory effects on the growth of tumor cells at very low concentrations (Gangjee et al., 1995). Read more.
Chelate Synthesis and Complex Formation
Dorokhov and Present (1994) reported on the synthesis of tetrahydroquinazoline systems from ketene aminal via its diphenylboron chelate, leading to derivatives that can be used for the preparation of boron chelate complexes. This work demonstrates the versatility of tetrahydroquinazolin-2-amine derivatives in synthesizing complex chemical structures, which could have applications in creating new materials or in catalysis (Dorokhov & Present, 1994). Read more.
Fluorescent Sensing of Metal Ions
Jinlai et al. (2016) developed a novel tetrahydroquinazolin-2-amine-based high selective fluorescent sensor for Zn2+, synthesized from nopinone. The sensor showed enhanced fluorescence in the presence of Zn2+ and demonstrated potential for detecting Zn2+ in fruits, showcasing the utility of 6,6-Dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine derivatives in environmental and food safety applications (Jinlai et al., 2016). Read more.
Anticancer Activity
Sirisoma et al. (2009) identified N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine as a potent apoptosis inducer and efficacious anticancer agent with high blood-brain barrier penetration. This compound, closely related to the chemical class of 6,6-Dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine, highlights the potential of these derivatives in developing treatments for brain tumors due to their ability to cross the blood-brain barrier (Sirisoma et al., 2009). Read more.
Propiedades
IUPAC Name |
6,6-dimethyl-7,8-dihydro-5H-quinazolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-10(2)4-3-8-7(5-10)6-12-9(11)13-8/h6H,3-5H2,1-2H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSOYTYYLRFKVNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=NC(=NC=C2C1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,6-Dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1427137.png)
![4-Chloroisothiazolo[5,4-D]pyrimidine](/img/structure/B1427139.png)







![4-[(1-Methylpyrrolidin-3-yl)oxy]piperidine](/img/structure/B1427155.png)


![2,4-Dichloro-7-(2-fluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1427158.png)